molecular formula C13H8ClFN2O3 B5782170 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide

3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5782170
M. Wt: 294.66 g/mol
InChI Key: IMCXEABYULATDP-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a benzene ring, which is further connected to a benzamide moiety

Preparation Methods

The synthesis of 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a chlorination reaction to introduce the chloro group, yielding 3-chloro-4-fluoro-3-nitroaniline. Finally, this compound is reacted with benzoyl chloride under appropriate conditions to form this compound .

Chemical Reactions Analysis

3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For instance, the compound could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The presence of the chloro, fluoro, and nitro groups can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with other similar compounds, such as:

    3-chloro-4-fluoronitrobenzene: This compound lacks the benzamide moiety but shares the chloro, fluoro, and nitro groups on the benzene ring.

    N-(4-fluoro-3-nitrophenyl)benzamide: This compound lacks the chloro group but retains the fluoro and nitro groups along with the benzamide moiety.

The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXEABYULATDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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